An In-depth Technical Guide to the Discovery and Synthesis of MurF and MuRF1 Inhibitors
An In-depth Technical Guide to the Discovery and Synthesis of MurF and MuRF1 Inhibitors
A note on nomenclature: Initial analysis of the query "MurF-IN-1" suggests a potential conflation of two distinct molecular targets: the bacterial enzyme MurF and the human E3 ubiquitin ligase MuRF1 . This guide will address both, providing a comprehensive overview of inhibitors for each target to ensure clarity and thoroughness for the research community.
Part 1: MurF Inhibitors - Targeting Bacterial Cell Wall Synthesis
The MurF enzyme is a crucial component in the cytoplasmic stage of bacterial peptidoglycan synthesis. It catalyzes the final step in the synthesis of UDP-N-acetylmuramoyl-pentapeptide, an essential precursor for the bacterial cell wall.[1][2][3] Its absence in eukaryotes makes it an attractive target for the development of novel antibacterial agents.[4] This section details the discovery and characterization of notable MurF inhibitors.
Quantitative Data on MurF Inhibitors
Several classes of MurF inhibitors have been identified, including diarylquinolines (DQ1 and DQ2) and 4-phenylpiperidine (4-PP) derivatives. Their biological activities are summarized below.
| Compound | Target Enzyme | IC50 (µM) | Antibacterial Activity (MIC, µg/mL) | Reference Organism(s) |
| DQ1 | E. coli MurF | 24 ± 4 | 8-16 | LPS-defective E. coli |
| DQ2 | Not specified | Not specified | 8-16 | Gram-positive bacteria (including MRSA and VRE) |
| 4-PP derivative | E. coli MurF | 26 ± 2 | 8-16 | Permeable E. coli, S. aureus, E. faecalis, E. faecium |
Table 1: Summary of quantitative data for selected MurF inhibitors.[5][6][7]
Experimental Protocols
MurF Enzymatic Inhibition Assay (HPLC-based)
This assay quantifies the enzymatic activity of MurF by measuring the formation of its product, UDP-MurNAc-pentapeptide, using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified MurF enzyme
-
Tris-Cl buffer (100 mM, pH 8.5)
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ATP (5 mM)
-
NaCl (300 mM)
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d-Ala-d-Ala (1 mM)
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UDP-MurNAc-tripeptide (synthesized via a completed Mpl reaction)
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Test compound (dissolved in DMSO)
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10% Trifluoroacetic acid (TFA)
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HPLC system with a suitable C18 column and UV detector (210 and 260 nm)
Procedure:
-
In a 96-well plate, pre-incubate the MurF enzyme (final concentration ~4 nM) in Tris-Cl buffer with the test compound or DMSO (vehicle control) for 10-15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding d-Ala-d-Ala and the UDP-MurNAc-tripeptide substrate.
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Incubate the reaction mixture for 15 minutes at 37°C.
-
Terminate the reaction by adding 10% TFA.
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Analyze the reaction mixture by HPLC to separate and quantify the UDP-MurNAc-pentapeptide product and the remaining UDP-MurNAc-tripeptide substrate.[8]
-
Calculate the percent inhibition based on the product peak area in the presence of the test compound relative to the vehicle control. IC50 values are determined from a dose-response curve.
Signaling Pathway and Experimental Workflow
Bacterial Peptidoglycan Biosynthesis Pathway (Cytoplasmic Steps)
The following diagram illustrates the cytoplasmic steps of peptidoglycan biosynthesis, highlighting the role of the Mur enzymes, with MurF catalyzing the final step.
Caption: Cytoplasmic pathway of peptidoglycan precursor synthesis.
Workflow for MurF Inhibitor Screening
The discovery of MurF inhibitors often involves a multi-step screening process.
Caption: A typical workflow for the discovery of MurF inhibitors.
Part 2: MuRF1-IN-1 - A Modulator of Muscle Atrophy
Muscle RING-finger protein-1 (MuRF1) is a key E3 ubiquitin ligase that plays a critical role in skeletal muscle atrophy by targeting myofibrillar proteins for degradation via the ubiquitin-proteasome system.[5][9] Its upregulation is associated with various muscle wasting conditions.[10][11] MuRF1-IN-1 has been identified as an inhibitor of MuRF1, showing potential therapeutic value in combating muscle atrophy.
Discovery and Synthesis of MuRF1-IN-1
MuRF1-IN-1, also known as EMBL chemical core ID#704946, was identified through a high-throughput screen of approximately 130,000 compounds. The screen was designed to identify molecules that interfere with the interaction between MuRF1 and its substrate, titin.[12][13] While detailed, publicly available synthesis protocols are scarce, it is known that a large-scale synthesis method has been developed by Enamine–Kiev.[14] The chemical name for MuRF1-IN-1 is (4R)-2-Amino-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carbonitrile, and its CAS number is 445222-91-3.[15]
Quantitative Data on MuRF1-IN-1
The inhibitory activity of MuRF1-IN-1 and related compounds has been characterized in various assays.
| Compound | Assay | IC50 (µM) | Biological Effect |
| MuRF1-IN-1 (ID#704946) | MuRF1-titin complexation | <25 | Attenuates dexamethasone-induced myotube atrophy |
| MyoMed-205 (amide derivative) | Not specified | Not specified | Attenuates muscle weight loss in tumor-stressed mice |
Table 2: Summary of quantitative data for MuRF1 inhibitors.[12][14]
Experimental Protocols
MuRF1 E3 Ligase Activity Assay (In Vitro Ubiquitination)
This assay measures the ability of MuRF1 to ubiquitinate a substrate protein in vitro.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D, UBE2E)
-
Recombinant human MuRF1
-
Biotinylated ubiquitin
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Substrate protein (e.g., Troponin I)
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ATP
-
Ubiquitination buffer
-
Test compound (dissolved in DMSO)
-
Streptavidin-coated donor beads and anti-tag (e.g., anti-FLAG) antibody-coated acceptor beads (for AlphaScreen) or anti-ubiquitin antibody (for ELISA)
Procedure (AlphaScreen-based):
-
In a suitable microplate, combine the E1, E2, MuRF1, biotinylated ubiquitin, tagged substrate protein, and ATP in the ubiquitination buffer.
-
Add the test compound or DMSO (vehicle control).
-
Incubate the reaction to allow for ubiquitination to occur.
-
Add streptavidin-coated donor beads and anti-tag antibody-coated acceptor beads.
-
Incubate in the dark to allow for bead association.
-
Read the plate on an AlphaScreen-compatible reader. A decrease in signal indicates inhibition of MuRF1 activity.
Signaling Pathway and Experimental Workflow
MuRF1 Signaling in Muscle Atrophy
The following diagram depicts a simplified signaling pathway leading to muscle atrophy, highlighting the central role of MuRF1.
Caption: Simplified signaling pathway of MuRF1-mediated muscle atrophy.
Workflow for the Discovery of MuRF1-IN-1
The discovery of MuRF1-IN-1 followed a logical progression from high-throughput screening to in vivo validation.
Caption: Discovery workflow for the MuRF1 inhibitor, MuRF1-IN-1.
References
- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Diarylquinolines, synthesis pathways and quantitative structure--activity relationship studies leading to the discovery of TMC207 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Skeletal muscle atrophy and the E3 ubiquitin ligases MuRF1 and MAFbx/atrogin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MurF Inhibitors with Antibacterial Activity: Effect on Muropeptide Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A MurF inhibitor that disrupts cell wall biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A MurF Inhibitor That Disrupts Cell Wall Biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Small‐molecule inhibition of MuRF1 attenuates skeletal muscle atrophy and dysfunction in cardiac cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Small-Molecule Chemical Knockdown of MuRF1 in Melanoma Bearing Mice Attenuates Tumor Cachexia Associated Myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EMBL or MuRF1-IN-1 supplier | CAS 445222-91-3 |MuRF1 Inhibitor| AOBIOUS [aobious.com]
